molecular formula C21H19N3O4 B11048319 methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate

methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate

Cat. No.: B11048319
M. Wt: 377.4 g/mol
InChI Key: FZGQINBULIGKQF-UHFFFAOYSA-N
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Description

Methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate typically involves multiple steps. One common route includes the condensation of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a pyridine derivative, followed by esterification with methyl benzoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include modulation of signal transduction pathways or interference with DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 4-[1-(3-methoxyphenyl)-5-oxo-6,7-dihydro-4H-imidazo[4,5-b]pyridin-7-yl]benzoate

InChI

InChI=1S/C21H19N3O4/c1-27-16-5-3-4-15(10-16)24-12-22-20-19(24)17(11-18(25)23-20)13-6-8-14(9-7-13)21(26)28-2/h3-10,12,17H,11H2,1-2H3,(H,23,25)

InChI Key

FZGQINBULIGKQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC3=C2C(CC(=O)N3)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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